molecular formula C18H26N2O2 B6706921 N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide

N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide

Cat. No.: B6706921
M. Wt: 302.4 g/mol
InChI Key: ZSTTUVXAFAZTPB-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring, a hydroxy group, and a tetrahydroquinoline moiety, making it a unique structure for study and application.

Properties

IUPAC Name

N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-20(18(22)14-8-10-15(21)11-9-14)16-7-3-5-13-6-4-12-19-17(13)16/h4,6,12,14-16,21H,2-3,5,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTTUVXAFAZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC2=C1N=CC=C2)C(=O)C3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxamide core. This can be achieved through the reaction of cyclohexanone with ethylamine under acidic conditions to form the corresponding carboxamide. The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

The tetrahydroquinoline moiety is synthesized separately, usually through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The final step involves coupling the tetrahydroquinoline moiety with the hydroxy-cyclohexane carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydroquinoline moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
  • N-(3-fluoro-4-methyl-8-oxonaphthyl)acetamide
  • 2-(3,4-dihydroxyphenyl)ethylamine

Uniqueness

N-ethyl-4-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring, a hydroxy group, and a tetrahydroquinoline moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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